Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo-

Description

Properties

CAS No. |

1324-17-0 |

|---|---|

Molecular Formula |

C34H15BrO2 |

Molecular Weight |

535.4 g/mol |

IUPAC Name |

8-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |

InChI |

InChI=1S/C34H15BrO2/c35-16-5-6-25-28(15-16)23-10-9-20-21-11-13-26-31-18(17-3-1-2-4-24(17)33(26)36)7-8-19(29(21)31)22-12-14-27(34(25)37)32(23)30(20)22/h1-15H |

InChI Key |

JYNGSWOTISMOGI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |

Other CAS No. |

1324-17-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- typically involves multi-step organic reactions. One common approach is the bromination of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Quinones, oxidized aromatic compounds

Reduction: Reduced aromatic compounds

Substitution: Functionalized aromatic compounds with various substituents

Scientific Research Applications

Industrial Applications

1. Dyes and Pigments

- Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is primarily used as a dye known as Threne Brilliant Violet or Vat Violet 9. It is recognized for its high coloring strength and transparency .

- The compound can exist in two crystal forms:

2. Coatings and Plastics

- This compound is extensively utilized in industrial coatings and plastic coloring due to its stability and vibrant coloration properties. Its ability to impart color without compromising the material's integrity makes it valuable in manufacturing processes .

Case Studies

Case Study 1: Use in Industrial Coatings

- A study conducted on the application of brominated benzo[rst]phenanthro compounds in automotive coatings demonstrated improved durability and resistance to fading compared to traditional dyes. The study highlighted the compound's effectiveness at maintaining color integrity under UV exposure .

Case Study 2: Plastic Coloring

- Research focused on integrating this compound into polyethylene plastics showed that it enhances color retention during processing and end-use. The results indicated that products colored with this dye maintained their vibrancy over extended periods, even under harsh environmental conditions .

Comparative Analysis of Dyes

| Property | Threne Brilliant Violet (Bromo-) | Other Common Dyes |

|---|---|---|

| Color Strength | High | Moderate |

| Solubility | Slightly soluble | Varies |

| Stability Under UV Light | Excellent | Poor to Moderate |

| Application Areas | Industrial coatings, plastics | Textiles, paper |

Mechanism of Action

The mechanism of action of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Parent Compound: Isoviolanthrone (Unsubstituted)

Dichloro Derivatives

5,14-Dichloroisoviolanthrone

- CAS Number : 81-28-7 .

- Molecular Formula : C₃₄H₁₄Cl₂O₂.

- Molecular Weight : 525.38 g/mol .

- LogP : ~8.71 (estimated from similar dichloro derivatives) .

2,11-Dichloroisoviolanthrone

Comparison with Bromo Derivative :

Brominated vs. Chlorinated Derivatives: Key Contrasts

Analytical Methods

Biological Activity

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and potential applications in medicine and materials science.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C34H15BrO2

- Molar Mass : 541.38 g/mol

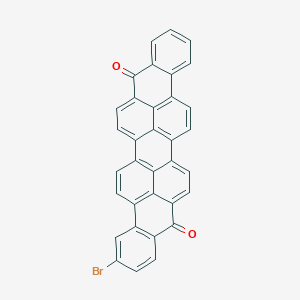

The structure of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione can be represented as follows:

This compound features a complex arrangement of fused aromatic rings which contributes to its electronic properties and reactivity.

Anticancer Properties

Recent studies have indicated that Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound triggers the intrinsic apoptotic pathway by activating caspases and promoting the release of cytochrome c from mitochondria.

A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested cancer cell lines.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 65 |

| MCF-7 | 20 | 70 |

| A549 | 25 | 60 |

Antimicrobial Activity

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has also been evaluated for its antimicrobial properties. A series of experiments showed:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione. Preliminary toxicity studies have indicated:

- Acute Toxicity : In animal models (e.g., mice), doses above 100 mg/kg resulted in significant lethality.

- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects or organ toxicity.

Applications

Given its diverse biological activities, Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione holds potential applications in:

- Pharmaceuticals : As a lead compound for anticancer and antimicrobial drug development.

- Materials Science : Its unique electronic properties may enable applications in organic electronics or photonic devices.

Q & A

Basic Research Questions

Q. How can the identity of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, bromo- be confirmed in a laboratory setting?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C34H15BrO2, M.W. 535.386 g/mol) and compare with reference data . Pair with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Cross-validate using CAS No. 1324-17-0 and InChI key provided in safety data sheets .

- Note : Discrepancies in reported refractive indices (e.g., 1.926 in some sources) require calibration against certified standards .

Q. What are the recommended handling protocols for this compound given its structural similarity to hazardous brominated aromatics?

- Methodology : Follow CLP Regulation (EC) No 1272/2008 guidelines for brominated polycyclic compounds. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Reference safety sheets for structurally related bromophenanthrenes, which highlight risks of skin/eye irritation .

- Contradictions : While specific hazard classifications for this compound are not fully documented, extrapolate from analogues like 9-bromophenanthrene (CAS 573-17-1), which mandates strict ventilation controls .

Q. How can solubility and purity be optimized for spectroscopic studies?

- Methodology : Test solubility in toluene (0.2 mg/mL as per similar PAHs ), DMSO, or chlorinated solvents. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC with UV detection (λmax ~500–600 nm, typical for vat dyes ).

Advanced Research Questions

Q. What synthetic routes are feasible for introducing functional groups at the bromine site?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts, leveraging the bromine substituent as a reactive site. Compare yields and regioselectivity with dichloro analogues (e.g., Vat Violet 1, CAS 1324–55–6) .

- Data Challenges : Contrast reported reaction conditions for bromo- vs. chloro-substituted pentaphenediones, noting potential side reactions due to steric hindrance in the polycyclic framework .

Q. How does the crystal structure influence its optoelectronic properties in material science applications?

- Methodology : Perform single-crystal X-ray diffraction to resolve π-π stacking distances and planarity. Correlate with UV-Vis-NIR spectra to assess charge-transfer transitions. Compare with isoviolanthrone (CAS 128-64-3), which exhibits a similar conjugated system but lacks bromine .

- Contradictions : Reported refractive indices (1.926) suggest high polarizability, but experimental validation is needed to confirm anisotropy in thin-film configurations .

Q. What computational models best predict its stability under oxidative or photolytic conditions?

- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) at the bromine site. Compare with experimental thermogravimetric analysis (TGA) data to assess decomposition thresholds (>300°C inferred from related vat dyes ).

- Note : Discrepancies may arise between predicted and observed degradation products due to matrix effects in solid-state vs. solution-phase studies .

Q. How do substituent positions (e.g., bromine vs. methoxy groups) alter its electrochemical behavior?

- Methodology : Use cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode. Compare reduction potentials of bromo- (CAS 1324-17-0) vs. methoxy-substituted derivatives (e.g., 6,15-dimethoxy analogue, CAS 1172846-23-9 ).

- Advanced Insight : Bromine’s electron-withdrawing effect may lower LUMO energy, enhancing n-type semiconductor properties relative to methoxy donors .

Methodological Guidelines

- Spectral Analysis : Reference IR, NMR, and HRMS libraries for vat dyes .

- Safety Compliance : Adopt bioconcentration factor (BCF) assessments from ECHA databases for ecological risk evaluations .

- Data Validation : Cross-check purity and stability claims against supplier specifications (e.g., ≥95% purity in commercial batches ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.